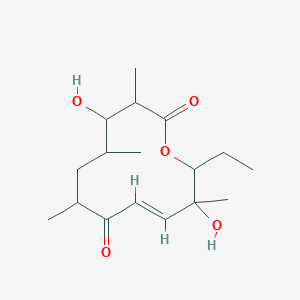
Methynolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methynolide is a complex organic compound belonging to the class of macrolides. Macrolides are characterized by their large lactone rings, which typically contain twelve or more members. This compound is notable for its unique structure, which includes multiple hydroxyl and methyl groups, as well as an ethyl group and a double bond in the nine position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methynolide involves several steps, starting from simpler organic molecules. The process typically includes the formation of the macrolide ring through a series of cyclization reactions. Key steps may involve aldol condensations, Michael additions, and lactonization reactions. The reaction conditions often require the use of strong bases or acids, as well as specific temperature and pressure conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process is carefully monitored to maintain the necessary reaction conditions and to minimize the formation of byproducts. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
化学反応の分析
Types of Reactions
Methynolide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the double bond may produce a fully saturated macrolide.
科学的研究の応用
Pharmacological Applications
1.1 Anti-inflammatory Properties
Methynolide has been studied for its anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models. In a study evaluating its effects on lipopolysaccharide-induced inflammation, this compound demonstrated significant reductions in inflammatory markers, suggesting its potential as an anti-inflammatory agent in clinical settings .
1.2 Analgesic Effects
In addition to its anti-inflammatory properties, this compound has shown analgesic effects. Experimental models have indicated that this compound administration leads to decreased pain responses in animal models, which could be attributed to its action on pain pathways and modulation of neurotransmitter release .
Agricultural Applications
2.1 Pest Management
This compound has been explored as a natural pesticide due to its insecticidal properties. Studies have shown that this compound can effectively repel certain pests and inhibit their growth, making it a viable alternative to synthetic pesticides. Its application in integrated pest management strategies can reduce reliance on chemical pesticides, promoting sustainable agricultural practices .
2.2 Plant Growth Regulation
Research indicates that this compound may act as a growth regulator in plants. It has been observed to enhance root development and overall plant vigor when applied at specific concentrations. This property can be harnessed to improve crop yields and resilience against environmental stressors .
Table 1: Summary of Research Findings on this compound
Case Study: Anti-inflammatory Mechanism of this compound
In a controlled laboratory study, researchers administered varying doses of this compound to mice subjected to inflammatory stimuli. The results indicated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6, supporting the hypothesis that this compound exerts its effects through modulation of immune responses .
作用機序
The mechanism of action of Methynolide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the function of bacterial ribosomes, preventing protein synthesis and leading to antimicrobial effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Erythromycin: Another macrolide with similar antimicrobial properties.
Azithromycin: A macrolide with a slightly different structure and broader spectrum of activity.
Clarithromycin: A macrolide with enhanced stability and improved pharmacokinetic properties.
Uniqueness
Methynolide is unique due to its specific combination of functional groups and its structural configuration. This uniqueness may confer distinct biological activities and make it a valuable compound for research and development in various fields.
特性
分子式 |
C17H28O5 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
(9E)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione |
InChI |
InChI=1S/C17H28O5/c1-6-14-17(5,21)8-7-13(18)10(2)9-11(3)15(19)12(4)16(20)22-14/h7-8,10-12,14-15,19,21H,6,9H2,1-5H3/b8-7+ |
InChIキー |
NCFULEXBOBCPCY-BQYQJAHWSA-N |
異性体SMILES |
CCC1C(/C=C/C(=O)C(CC(C(C(C(=O)O1)C)O)C)C)(C)O |
正規SMILES |
CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)O)C)C)(C)O |
同義語 |
methynolide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















